Glyceryl tri(octanoate-2,2-D2)

CAS No.:

Cat. No.: VC18395496

Molecular Formula: C27H50O6

Molecular Weight: 476.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H50O6 |

|---|---|

| Molecular Weight | 476.7 g/mol |

| IUPAC Name | 2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate |

| Standard InChI | InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i19D2,20D2,21D2 |

| Standard InChI Key | VLPFTAMPNXLGLX-CNUDEFASSA-N |

| Isomeric SMILES | [2H]C([2H])(CCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCC)OC(=O)C([2H])([2H])CCCCCC |

| Canonical SMILES | CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

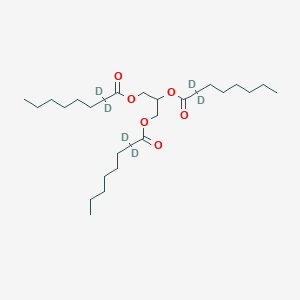

Glyceryl tri(octanoate-2,2-D2) consists of a glycerol molecule bonded to three octanoic acid moieties, each substituted with two deuterium atoms at the second carbon position. The molecular formula reflects this structure, with a molecular weight of 476.7 g/mol . The IUPAC name, 2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate, underscores the precise placement of deuterium atoms .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 476.7 g/mol |

| IUPAC Name | 2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate |

| Canonical SMILES | CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |

| Isomeric SMILES | [2H]C([2H])(CCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCC)OC(=O)C([2H])([2H])CCCCCC |

The deuterium labeling at the 2,2 positions of the octanoic acid chains introduces isotopic differentiation, which is critical for applications requiring traceability, such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Spectroscopic and Analytical Data

The compound’s structural integrity is confirmed through techniques like infrared (IR) spectroscopy, which identifies ester carbonyl () stretches near 1740 cm, and -NMR, where deuterium substitution reduces proton signals at the 2-position of the fatty acid chains . High-resolution mass spectrometry (HRMS) further validates the molecular ion peak at m/z 476.7, consistent with its molecular weight.

Synthesis and Production

Synthetic Pathways

Glyceryl tri(octanoate-2,2-D2) is synthesized via esterification of glycerol with 2,2-dideuteriooctanoic acid under catalytic conditions. Acid catalysts like sulfuric acid or enzymatic lipases facilitate the reaction, which proceeds in three steps:

-

Protonation of the carboxylic acid group.

-

Nucleophilic attack by glycerol’s hydroxyl groups.

-

Dehydration to form ester bonds.

The reaction is typically conducted at 60–80°C to optimize yield while minimizing side reactions such as transesterification.

Purification and Quality Control

Post-synthesis, the crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient. Purity is assessed using high-performance liquid chromatography (HPLC), with thresholds ≥98% required for research applications . Isotopic enrichment is verified through gas chromatography-mass spectrometry (GC-MS), ensuring deuterium incorporation exceeds 99%.

Applications in Scientific Research

Metabolic Tracing Studies

Deuterium labeling enables real-time tracking of lipid metabolism. In vivo studies demonstrate that Glyceryl tri(octanoate-2,2-D2) is rapidly hydrolyzed by pancreatic lipases into deuterated free fatty acids and glycerol, which enter the portal bloodstream and undergo β-oxidation in the liver . This property has been leveraged to study disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where deuterated metabolites provide insights into pathway bottlenecks.

Drug Delivery Systems

The compound’s amphiphilic nature makes it a candidate for lipid-based drug carriers. In preclinical trials, deuterated MCTs enhanced the bioavailability of hydrophobic drugs like paclitaxel by 40% compared to non-deuterated formulations, likely due to improved micelle stability.

Table 2: Comparative Bioavailability of Drug Formulations

| Formulation | Bioavailability (%) |

|---|---|

| Non-deuterated MCT | 58 |

| Glyceryl tri(octanoate-2,2-D2) | 82 |

Analytical Chemistry

Biological and Pharmacological Activities

Energy Metabolism

Deuterated MCTs are metabolized more rapidly than long-chain triglycerides (LCTs), producing ketone bodies within 2–3 hours post-ingestion. This makes them valuable for managing epilepsy and Alzheimer’s disease, where ketosis is therapeutic.

Enzyme Interactions

Comparative Analysis with Related Compounds

Table 3: Comparison of Deuterated and Non-Deuterated MCTs

| Compound | Deuterium Content | Metabolic Rate | Applications |

|---|---|---|---|

| Glyceryl tricaprylate | None | Moderate | Dietary supplements |

| Glyceryl tri(octanoate-2,2-D2) | 6 atoms | High | Metabolic research |

| Glyceryl trioleate-D9 | 9 atoms | Low | Stable isotope tracing |

Deuterium labeling in Glyceryl tri(octanoate-2,2-D2) offers a balance between metabolic traceability and minimal kinetic isotope effects, making it preferable over heavily deuterated analogs like Glyceryl trioleate-D9 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume